molecular formula C13H16O2 B125089 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene CAS No. 150613-13-1

3-Ethoxy-7-methoxy-1,2-dihydronaphthalene

Cat. No. B125089
M. Wt: 204.26 g/mol
InChI Key: VUFWFUDFBGKNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-7-methoxy-1,2-dihydronaphthalene, also known as EM-DN, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. EM-DN belongs to the class of naphthalene derivatives and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood. However, it is believed to act by modulating various signaling pathways in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.

Biochemical And Physiological Effects

3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is also stable and can be stored for long periods of time. However, there are some limitations to using 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in lab experiments. The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood, which makes it difficult to design experiments to study its effects. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not readily available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. One direction is to further study the mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. Understanding how 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene modulates signaling pathways in cells will provide insight into its potential applications in various fields. Another direction is to study the effects of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in vivo. Most studies on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene have been conducted in vitro, and it is important to determine whether the effects observed in vitro translate to in vivo conditions. Finally, future research can focus on developing more efficient and cost-effective methods for synthesizing 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene.

properties

CAS RN

150613-13-1

Product Name

3-Ethoxy-7-methoxy-1,2-dihydronaphthalene

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethoxy-7-methoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C13H16O2/c1-3-15-13-7-5-10-8-12(14-2)6-4-11(10)9-13/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

VUFWFUDFBGKNPO-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(CC1)C=C(C=C2)OC

Canonical SMILES

CCOC1=CC2=C(CC1)C=C(C=C2)OC

synonyms

Naphthalene, 3-ethoxy-1,2-dihydro-7-methoxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

33.5 g of 6-methoxy-2-tetralone was dissolved in 27.6 ml of ethanol, followed by subsequently adding 37.8 ml of ethyl orthoformate and one drop of concentrated sulfuric acid. The mixture2thus prepared was stirred at 100° C. for 4 hours. After distilling off the solvent under a reduced pressure, the resulting residue was subjected to silica gel column chromatography using chloroform as an eluant. Fractions of interest were pooled and concentrated to collect precipitated crystals, thereby obtaining 5.82 g of 3,4-dihydro-2-ethoxy-6-methoxynaphthalene.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
37.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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